molecular formula C13H16N2O2 B2973064 (3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 1212233-39-0

(3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No. B2973064
CAS RN: 1212233-39-0
M. Wt: 232.283
InChI Key: VKZICKDDJSFAAG-KWQFWETISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, commonly referred to as BDZ, is a synthetic compound belonging to the benzodiazepine family. It is a derivative of the benzodiazepines, which are a class of psychoactive drugs used to treat anxiety, insomnia, seizures, and other conditions. BDZ has a wide range of applications in scientific research, and is used in laboratory experiments to study the biochemical and physiological effects of benzodiazepines.

Scientific Research Applications

BDZ has a wide range of applications in scientific research. It is used in laboratory experiments to study the biochemical and physiological effects of benzodiazepines. It is also used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on the cardiovascular system. Additionally, BDZ is used to study the effects of drugs on the immune system, to study the effects of drugs on the endocrine system, and to study the effects of drugs on the reproductive system.

Mechanism of Action

BDZ acts as an agonist at the GABA-A receptor, which is a type of neurotransmitter receptor in the brain. The GABA-A receptor is responsible for mediating the effects of GABA, a neurotransmitter that helps regulate the activity of neurons in the brain. When BDZ binds to the GABA-A receptor, it increases the activity of GABA, which leads to a decrease in the activity of neurons in the brain. This decrease in neuronal activity leads to a decrease in anxiety, insomnia, seizures, and other conditions.
Biochemical and Physiological Effects
BDZ has a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a decrease in anxiety, insomnia, seizures, and other conditions. Additionally, BDZ has been shown to have an effect on the cardiovascular system, as it can lower blood pressure and heart rate. BDZ has also been shown to have an effect on the immune system, as it can reduce inflammation. Finally, BDZ has been shown to have an effect on the endocrine system, as it can increase the levels of certain hormones, such as cortisol and adrenaline.

Advantages and Limitations for Lab Experiments

The use of BDZ in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of applications in scientific research, making it a useful tool for studying the biochemical and physiological effects of benzodiazepines.
However, there are also some limitations to the use of BDZ in laboratory experiments. It is not always possible to obtain the desired isomer in the reaction, and the reaction can be difficult to control. Additionally, the use of BDZ in laboratory experiments can be dangerous, as it is a psychoactive compound and can have serious side effects if not used properly.

Future Directions

The use of BDZ in laboratory experiments is likely to continue to grow in the future, as it has a wide range of applications in scientific research. In particular, further research is needed to investigate the effects of BDZ on the cardiovascular system, the immune system, and the endocrine system. Additionally, further research is needed to develop new synthesis methods for BDZ that are more efficient and cost-effective. Finally, further research is needed to investigate the long-term effects of BDZ on the brain and nervous system.

Synthesis Methods

The synthesis of BDZ involves the reaction of 3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione with a variety of reagents and catalysts. The reaction typically produces a mixture of two isomers, one of which is the desired BDZ. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of between 120-140°C. The reaction is typically conducted using a palladium catalyst, although other catalysts such as molybdenum, cobalt, and ruthenium may also be used.

properties

IUPAC Name

(3S)-3-[(2S)-butan-2-yl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-8(2)11-13(17)14-10-7-5-4-6-9(10)12(16)15-11/h4-8,11H,3H2,1-2H3,(H,14,17)(H,15,16)/t8-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZICKDDJSFAAG-KWQFWETISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

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